4-(氰甲基)-3-氟苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

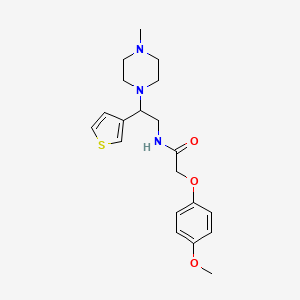

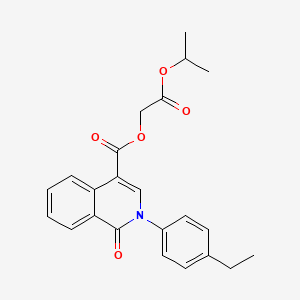

“4-(Cyanomethyl)-3-fluorobenzonitrile” is a chemical compound that contains a cyanomethyl group (N≡CCH2–), which is a type of nitrile group . The cyanomethyl group designates a combination of cyanide (N≡C) and methyl (CH3) in organic chemistry .

Synthesis Analysis

In organic chemistry, cyanomethyl salts of pyridine and analogous isoquinolines can be conveniently synthesized . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides . This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .Chemical Reactions Analysis

Cyanomethyl pyridinium and isoquinolinium salts have been used in the synthesis of various heterocyclic compounds . These salts are also used for the synthesis of spirocyclic isoxazolo pyrrole isoquinolines and optically active pyrroloisoquinolines, pyrrolophthalazine, and tetrahydropyrrolophthalazinyl pentadienoate derivatives .科学研究应用

能量和结构研究

结构和电子性质:一项针对氟代苯腈(包括 4-氟代苯腈)的能量和结构性质的研究。它涉及确定标准摩尔生成焓、蒸气压,并通过理论计算分析电子性质 (Ribeiro da Silva 等人,2012 年)。

光谱分析:使用共振增强多光子电离和质谱分析阈值电离光谱对 4-氟代苯腈的研究有助于了解该化合物在各种电子态中的振动特征 (Zhao 等人,2018 年)。

化学合成和反应

用于放射性药物的环加成反应:4-氟代苯腈氧化物和 N-羟基-4-氟代苯并咪酰氯已用于与烯烃和炔烃的环加成反应,适用于制备放射性药物 (Zlatopolskiy 等人,2012 年)。

联苯的合成:一项关于合成 4'-烷基和 4'-烷氧基-4-氰基-3-氟联苯的研究探讨了各种合成方法以及氟取代对转变温度的影响 (Gray 等人,1995 年)。

高级应用

氢键复合物:研究了脂肪链对对氨基苯腈与甲醇和乙醇的氢键复合物的影响,提供了溶剂化位点和优化几何结构的见解 (Alejandro 等人,2003 年)。

氟代苯腈的芳基化:一项研究首次提出了使用苯腈自由基阴离子的钠盐对氟代苯腈进行苯基化的例子,导致形成氰基联苯 (Peshkov 等人,2019 年)。

合成中的卤脱硼:研究了芳基硼酸的卤脱硼,展示了一种合成 2-溴-3-氟苯腈的方法 (Szumigala 等人,2004 年)。

基础研究

- 光致分子内电荷转移:提供了一种关于 4-(二甲基)氨基苯腈中光致分子内电荷转移的理论观点,有助于理解极性溶剂中的双重荧光 (Rappoport 和 Furche,2004 年)。

属性

IUPAC Name |

4-(cyanomethyl)-3-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHGFUIAYDOCAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000516-58-4 |

Source

|

| Record name | 4-(Cyanomethyl)-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2666108.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)

![N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2666120.png)

![5-Bromo-2-[1-(2-methylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2666124.png)

![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)